5-(Oxetan-3-yl)pyridin-2-amine

Medicinal chemistry Physicochemical profiling Hydrogen bonding

5-(Oxetan-3-yl)pyridin-2-amine is a heterocyclic building block comprising a 2-aminopyridine core substituted with an oxetane ring at the 5-position. With a molecular formula of C8H10N2O and a molecular weight of 150.18 g/mol, it belongs to the class of oxetane-containing aminopyridines that serve as privileged scaffolds in medicinal chemistry for the synthesis of kinase inhibitors, receptor modulators, and other biologically active molecules.

Molecular Formula C8H10N2O
Molecular Weight 150.18 g/mol
CAS No. 2222934-17-8
Cat. No. B3391779
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Oxetan-3-yl)pyridin-2-amine
CAS2222934-17-8
Molecular FormulaC8H10N2O
Molecular Weight150.18 g/mol
Structural Identifiers
SMILESC1C(CO1)C2=CN=C(C=C2)N
InChIInChI=1S/C8H10N2O/c9-8-2-1-6(3-10-8)7-4-11-5-7/h1-3,7H,4-5H2,(H2,9,10)
InChIKeyWYFDNDYLAGPZLB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(Oxetan-3-yl)pyridin-2-amine (CAS 2222934-17-8) Procurement-Grade Building Block Overview


5-(Oxetan-3-yl)pyridin-2-amine is a heterocyclic building block comprising a 2-aminopyridine core substituted with an oxetane ring at the 5-position. With a molecular formula of C8H10N2O and a molecular weight of 150.18 g/mol, it belongs to the class of oxetane-containing aminopyridines that serve as privileged scaffolds in medicinal chemistry for the synthesis of kinase inhibitors, receptor modulators, and other biologically active molecules [1][2]. The oxetane motif imparts distinct physicochemical properties—including modulated basicity (predicted pKa 6.47±0.26) and hydrogen-bonding capacity—that differentiate it from positional isomers and other heterocyclic building blocks commonly used in parallel synthesis campaigns .

Why 5-(Oxetan-3-yl)pyridin-2-amine Cannot Be Interchanged with Positional Isomers


Positional isomerism on the pyridine ring profoundly alters the electronic environment of the 2-amino group and the overall molecular recognition profile of oxetane-substituted 2-aminopyridines. The 5-substituted isomer exhibits a predicted pKa of 6.47±0.26, whereas the 4-substituted isomer (CAS 1427501-89-0) has a pKa of 6.82±0.14—a difference of 0.35 log units that reflects altered electron density at the pyridine nitrogen and amino group, directly influencing hydrogen-bond donor/acceptor strength at biological targets . Furthermore, the 5-position of 2-aminopyridines is a well-documented metabolic soft spot for cytochrome P450-mediated oxidation; oxetane installation at this position may sterically and electronically shield this site, whereas the 4- or 6-substituted isomers leave this position unblocked, potentially resulting in divergent metabolic stability profiles within otherwise identical chemotypes [1]. These quantifiable property differences mean that analogues cannot be assumed interchangeable in SAR campaigns, crystallization screens, or patent strategies without experimental validation in the target system.

Quantitative Differentiation Evidence for 5-(Oxetan-3-yl)pyridin-2-amine (CAS 2222934-17-8)


pKa Modulation: 5-Isomer Exhibits 0.35-Log-Unit Lower Basicity Than 4-Isomer

The predicted pKa of 5-(oxetan-3-yl)pyridin-2-amine is 6.47±0.26, compared to 6.82±0.14 for the 4-positional isomer 4-(oxetan-3-yl)pyridin-2-amine (CAS 1427501-89-0) . This 0.35-unit decrease reflects the distinct inductive and resonance effects of oxetane substitution at the 5- versus 4-position on the pyridine ring. At physiological pH (7.4), a pKa shift of this magnitude translates to approximately a 2.2-fold difference in the ratio of protonated to neutral species, which governs the compound's hydrogen-bond donor capacity, solubility-pH profile, and target engagement thermodynamics [1].

Medicinal chemistry Physicochemical profiling Hydrogen bonding

Lipophilicity Contrast: 5-Isomer Shows Higher logP Than 4-Isomer, Influencing ADME Profile

The 4-positional isomer 4-(oxetan-3-yl)pyridin-2-amine (CAS 1427501-89-0) has a reported computed XlogP of -0.1 [1]. While a direct authority-sourced logP value for 5-(oxetan-3-yl)pyridin-2-amine from non-vendor databases is not currently available in the public domain, the 5-isomer is predicted to have a higher logP (~0.85 based on consensus prediction) owing to the different spatial relationship between the oxetane oxygen and the pyridine nitrogen, which alters the overall dipole moment and solvation free energy [2][3]. The direction and approximate magnitude of this difference (ΔlogP ~0.7–1.0) is consistent with the general principle that substituent position on pyridine modulates lipophilicity through differential hydration and dipole alignment effects [3]. Users requiring precise logD7.4 values are advised to request experimental shake-flask or chromatographic logP determination from the vendor.

Drug design ADME optimization Lipophilicity

Boiling Point and Thermal Stability: 5-Isomer Has 7.2°C Higher Predicted Boiling Point

The predicted boiling point of 5-(oxetan-3-yl)pyridin-2-amine is 315.7±37.0°C, compared with 308.5±37.0°C for the 4-isomer (CAS 1427501-89-0), a difference of 7.2°C . While both values carry substantial predictive uncertainty (±37°C), the consistent directional difference suggests that the 5-isomer may exhibit marginally stronger intermolecular interactions in the liquid phase, potentially attributable to the different dipole alignment between the oxetane oxygen and the 2-aminopyridine hydrogen-bonding network. This thermal property divergence can have practical implications for vacuum distillation purification protocols, GC-MS analytical method development, and short-term thermal stress tolerance during shipping and storage [1].

Process chemistry Purification Thermal stability

Metabolic Soft-Spot Shielding: 5-Position Oxetane Occupies a Key CYP Oxidation Site

The 5-position of 2-aminopyridine rings is a well-characterized metabolic soft spot susceptible to cytochrome P450 (CYP)-mediated oxidation [1]. Oxetane rings are known to resist CYP oxidation better than larger cyclic ethers and can redirect metabolic clearance toward microsomal epoxide hydrolase (mEH)-mediated pathways, thereby decreasing dependence on CYP isoforms [2][3]. By installing an oxetane directly at the 5-position, 5-(oxetan-3-yl)pyridin-2-amine may sterically and electronically shield this vulnerable site from oxidative metabolism. In contrast, the 4- and 6-substituted positional isomers leave the 5-position unsubstituted and potentially exposed to CYP attack. This positional advantage is a class-level inference derived from the established metabolic chemistry of oxetanes and pyridines; direct comparative microsomal stability data (e.g., intrinsic clearance in human liver microsomes) for the 5- versus 4- or 6-isomer is not yet published but represents a critical differentiator in lead optimization campaigns [3].

Metabolic stability Cytochrome P450 Drug metabolism

Scaffold Utility: 5-Isomer as a Privileged Intermediate for Kinase Inhibitor and TLR8 Agonist Synthesis

Patent literature analysis reveals that 5-(oxetan-3-yl)pyridin-2-amine and its derivatives are specifically claimed as synthetic intermediates for kinase inhibitors targeting Syk, JAK, and Pim kinases, as well as for Toll-like receptor 8 (TLR8) agonists [1][2]. The 5-substitution pattern on 2-aminopyridine places the oxetane motif in a vector orientation that is distinct from the 4- and 6-isomers, enabling access to different chemical space in patent claims and SAR exploration. The 5-isomer (CAS 2222934-17-8) has a dedicated CAS number separate from its isomers (4-isomer: 1427501-89-0; 6-isomer: 2222934-01-0), and its specific SMILES string (Nc1ccc(C2COC2)cn1) uniquely encodes the 5-substitution pattern . For procurement teams supporting patent-driven medicinal chemistry, sourcing the correct positional isomer is non-negotiable: submitting the wrong isomer in a patent exemplification or biological assay can invalidate SAR conclusions and create intellectual property vulnerabilities.

Kinase inhibitors TLR8 agonists Patent landscape

Commercially Available Purity Profile: Consistent ≥95%–98% Purity Across Major Vendors

Multiple independent chemical suppliers list 5-(oxetan-3-yl)pyridin-2-amine (CAS 2222934-17-8) at purities of 95% or 98% . This is comparable to the commercially available purity of the 4-isomer (typically 95%) , indicating that the 5-isomer is not disadvantaged in terms of synthetic accessibility or purification feasibility. The consistent availability at Research-Use-Only (RUO) grade across multiple vendors provides procurement flexibility and competitive pricing, which is relevant for laboratories planning multi-gram parallel synthesis campaigns where cost-per-gram and lot-to-lot consistency are critical selection criteria.

Procurement Quality control Supply chain

Procurement-Driven Application Scenarios for 5-(Oxetan-3-yl)pyridin-2-amine (CAS 2222934-17-8)


Kinase Inhibitor Fragment Elaboration Targeting Syk, JAK, or Pim Kinases

Medicinal chemistry teams pursuing ATP-competitive kinase inhibitors can use 5-(oxetan-3-yl)pyridin-2-amine as a hinge-binding fragment. The 5-position oxetane provides a vector that projects toward the solvent-exposed region of the kinase active site (or the ribose pocket, depending on the kinase), while the lower pKa (6.47 vs 6.82 for the 4-isomer) modulates the protonation state of the 2-aminopyridine hinge binder at physiological pH [1][2]. Patent literature supports its use in Pim kinase inhibitor programs . Procurement of the 5-isomer specifically is essential because the 4-isomer's altered hydrogen-bond geometry and higher basicity may produce a different kinase selectivity profile.

Metabolic Soft-Spot Blocking in Lead Optimization

For lead series where in vitro microsomal stability data reveal rapid oxidative clearance attributable to 5-position pyridine metabolism, 5-(oxetan-3-yl)pyridin-2-amine provides a pre-installed metabolic shield [1]. Rather than synthesizing the 4- or 6-isomer and later addressing a metabolic liability through additional synthetic steps (e.g., deuteration, fluorination, or heterocycle replacement), teams can incorporate the 5-isomer at the outset, potentially reducing the number of design-make-test cycles [2]. This scenario is most relevant for programs where CYP-mediated clearance is the primary optimization challenge and where the oxetane ring's mEH-mediated clearance pathway is tolerable.

Patent-Secure SAR Exploration with Defined Positional Isomer Identity

In competitive IP landscapes where multiple organizations are pursuing oxetane-containing 2-aminopyridine kinase inhibitors, the unique CAS number 2222934-17-8 provides unambiguous chemical identity verification [1]. Procurement teams supporting patent exemplification must ensure that the 5-substituted isomer—and not the 4- or 6-isomer—is used in biological assays whose results will appear in patent specifications. The distinct SMILES string (Nc1ccc(C2COC2)cn1) and InChIKey offer orthogonal identity confirmation methods suitable for electronic laboratory notebook (ELN) registration and regulatory submission [2].

Parallel Library Synthesis Requiring Consistent Building Block Quality

For high-throughput parallel synthesis campaigns generating 96- or 384-member libraries, building block lot-to-lot consistency is paramount. 5-(oxetan-3-yl)pyridin-2-amine is available from multiple vendors at 95–98% purity, comparable to other oxetane-aminopyridine building blocks [1][2]. Its predicted boiling point (315.7°C) and density (1.233 g/cm³) inform solvent selection for automated liquid handling and evaporation protocols . The availability of 250 mg, 500 mg, and 1 g pack sizes from suppliers enables procurement at scales appropriate for both initial library validation and follow-up hit resynthesis.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
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